molecular formula C15H21ClN2O2 B2562561 Tert-butyl 4-(3-chlorophenyl)piperazine-1-carboxylate CAS No. 186790-11-4

Tert-butyl 4-(3-chlorophenyl)piperazine-1-carboxylate

Cat. No. B2562561
CAS RN: 186790-11-4
M. Wt: 296.8
InChI Key: UUFLDMFRXUUEPR-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-chlorophenyl)piperazine-1-carboxylate is an organic compound with the CAS Number: 828299-83-8 . It has a molecular weight of 324.81 . The IUPAC name for this compound is tert-butyl 4-(3-chlorobenzoyl)-1-piperazinecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H21ClN2O3/c1-16(2,3)22-15(21)19-9-7-18(8-10-19)14(20)12-5-4-6-13(17)11-12/h4-6,11H,7-10H2,1-3H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 324.81 . It is recommended to be stored in a refrigerated condition .

Scientific Research Applications

1. Structural and Chemical Characterization

Tert-butyl 4-(3-chlorophenyl)piperazine-1-carboxylate and its derivatives have been extensively studied for their structural and chemical properties. For instance, the synthesis and characterization of similar compounds, involving X-ray diffraction studies and biological evaluations, have been documented. These studies provide insights into the molecular structure and interactions, such as weak C‒H···O intermolecular interactions and aromatic π–π stacking interactions, which contribute to the compound's three-dimensional architecture (Sanjeevarayappa et al., 2015).

2. Synthesis and Molecular Analysis

The process of synthesizing various derivatives of this compound has been explored in several studies. These include the synthesis of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, where the crystal and molecular structure was reported, showing typical bond lengths and angles for this type of piperazine-carboxylate (Mamat et al., 2012).

3. Biological and Antimicrobial Properties

Some derivatives of this compound have been examined for their biological properties, including antibacterial and anthelmintic activities. For example, certain compounds displayed moderate antibacterial and anthelmintic activity, highlighting potential applications in the biomedical field (Kulkarni et al., 2016).

4. Application in Corrosion Inhibition

Research has also delved into the application of this compound derivatives in corrosion inhibition. For instance, certain derivatives showed significant inhibition efficiency in protecting steel surfaces from corrosion, demonstrating their potential in industrial applications (Praveen et al., 2021).

Safety and Hazards

The safety information for this compound is available in the Material Safety Data Sheet (MSDS) . It is recommended to avoid inhalation, ingestion, or contact with skin and eyes . Appropriate personal protective equipment such as gloves, glasses, and protective clothing should be worn when handling this compound .

Mechanism of Action

properties

IUPAC Name

tert-butyl 4-(3-chlorophenyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-9-7-17(8-10-18)13-6-4-5-12(16)11-13/h4-6,11H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUFLDMFRXUUEPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of t-butyl piperazine-1-carboxylate (1.96 g, 10.54 mmol, 2.00 equiv), 1-bromo-3-chlorobenzene (1 g, 5.26 mmol, 1.00 equiv), BINAP (330 mg, 0.53 mmol, 0.10 equiv), Pd2(dba)3 (243.8 mg, 0.27 mmol, 0.05 equiv), NaOt-Bu (1.59 g, 16.56 mmol, 3.00 equiv), and toluene (17 mL) was placed in a 100-mL round bottom flask, stirred overnight at 100° C. in an oil bath, and concentrated under vacuum. Purification via silica gel column (PE/EA (50:1)) yielded 1.3 g (83%) of t-butyl 4-(3-chlorophenyl)piperazine-1-carboxylate as a yellow solid.
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
243.8 mg
Type
catalyst
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One

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